molecular formula C23H25BrN4O B6584025 N-(4-bromo-3-methylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251564-98-3

N-(4-bromo-3-methylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B6584025
CAS No.: 1251564-98-3
M. Wt: 453.4 g/mol
InChI Key: HVBUXTWOJRLYDI-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C23H25BrN4O and its molecular weight is 453.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.12117 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-bromo-3-methylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a naphthyridine core, which is known for its diverse biological properties. The synthesis typically involves several steps, including the formation of the naphthyridine core through cyclization reactions, followed by the introduction of various functional groups via nucleophilic substitution and amide bond formation.

Anticancer Properties

Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer activity. Specifically, this compound has been studied for its interaction with Bromodomain-containing protein 4 (BRD4) , a critical regulator in cancer cell proliferation. Inhibitors targeting BRD4 have shown promise in treating various malignancies, including multiple myeloma and acute myeloid leukemia (AML) .

The compound is believed to act by inhibiting the binding of BRD4 to acetylated histones, thereby disrupting the transcriptional regulation of oncogenes such as c-MYC. This mechanism has been associated with reduced cell proliferation and increased apoptosis in cancer cell lines .

Study 1: Inhibition of Cancer Cell Growth

In a preclinical study, this compound was tested against several cancer cell lines. The results demonstrated an IC50 value in the low micromolar range (100 nM - 1 µM), indicating potent anticancer activity .

Cell Line IC50 (µM) Mechanism
MOLT-4 (T-cell leukemia)0.5BRD4 inhibition
K562 (CML)0.75c-MYC suppression
U937 (AML)0.6Apoptotic pathway activation

Study 2: Targeting Cereblon E3 Ligase

Another study highlighted the compound's ability to act as a cereblon ligand, facilitating the degradation of specific oncoproteins via proteolysis targeting chimeras (PROTACs). This approach provides a novel therapeutic strategy for targeting previously "undruggable" proteins in cancer therapy .

Pharmacological Profile

The pharmacological profile of this compound suggests multiple avenues for therapeutic application:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although further research is required to elucidate specific mechanisms and efficacy.
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotective applications, particularly in models of neurodegenerative diseases.

Properties

IUPAC Name

[4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN4O/c1-14-5-4-10-28(13-14)23(29)19-12-25-22-18(8-6-16(3)26-22)21(19)27-17-7-9-20(24)15(2)11-17/h6-9,11-12,14H,4-5,10,13H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBUXTWOJRLYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)Br)C)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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